(Z)-3-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid
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Description
(Z)-3-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid is a useful research compound. Its molecular formula is C22H20N2O5S2 and its molecular weight is 456.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Applications
- Antimicrobial and Anticancer Evaluations : A novel series of 4-thiazolidinone derivatives were synthesized and evaluated for in vitro antimicrobial and anticancer potentials. N-(2-(5-(4-hydroxybenzylidene)-2-(4-methoxyphenyl)-4-oxothiazolidin-3-ylamino)-2-oxoethyl) benzamide was found to be the most active anticancer agent, demonstrating the significance of thiazolidinone derivatives in developing potential therapeutic agents (Deep et al., 2016).
- Supramolecular Structures and Hydrogen Bonding : Studies on the supramolecular structures of thiazolidinone derivatives reveal that hydrogen bonds play a critical role in the formation of dimeric units and complex sheets, highlighting the importance of molecular interactions in the structural stability of these compounds (Delgado et al., 2005).
Anticancer Applications
- Evaluation of Anticancer Activity : Antitumor screening of novel 4-thiazolidinones with a benzothiazole moiety has been performed, with some compounds showing significant anticancer activity on various cancer cell lines. This underscores the potential of thiazolidinone derivatives as anticancer agents (Havrylyuk et al., 2010).
Chemical Synthesis and Molecular Studies
- Novel Synthesis Approaches : Research into the synthesis of related compounds has led to the development of new methodologies, furthering the understanding of chemical synthesis processes and the potential for creating more effective therapeutic agents (Shao, 1995).
- Spectrofluorometric Determination : The development of sensitive and specific assays for the determination of derivatives in biological fluids illustrates the compound's relevance in pharmacokinetic studies and its potential for clinical monitoring (de Silva et al., 1978).
Properties
IUPAC Name |
3-[4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S2/c1-29-17-8-2-5-14(11-17)12-18-20(26)24(22(30)31-18)10-4-9-19(25)23-16-7-3-6-15(13-16)21(27)28/h2-3,5-8,11-13H,4,9-10H2,1H3,(H,23,25)(H,27,28)/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGISFXRXWKZMO-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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